5-Oxaspiro[3.5]nonan-9-one
Description
5-Oxaspiro[3.5]nonan-9-one: is a versatile small molecule scaffold used in various research and industrial applications. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. The molecular formula of 5-Oxaspiro[3.5]nonan-9-one is C8H12O2, and it has a molecular weight of 140.18 g/mol .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-6-10-8(7)4-2-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYVQXRECZTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 5-Oxaspiro[3.5]nonan-9-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: 5-Oxaspiro[3.5]nonan-9-one is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, 5-Oxaspiro[3.5]nonan-9-one derivatives are explored for their potential as enzyme inhibitors or modulators. The unique spiro structure can interact with biological targets in ways that linear molecules cannot .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. The spirocyclic structure can enhance the bioavailability and stability of drug candidates .
Industry: In industrial applications, 5-Oxaspiro[3.5]nonan-9-one is used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-9-one and its derivatives depends on their specific application. In biological systems, the spiro structure can interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction often involves binding to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved can vary widely, from inhibiting enzyme activity to altering gene expression .
Comparison with Similar Compounds
6-Oxaspiro[3.5]nonan-9-one: Similar in structure but with a different position of the oxygen atom.
5-Oxaspiro[3.5]nonan-8-one: Another spiro compound with a different ketone position.
Uniqueness: 5-Oxaspiro[3.5]nonan-9-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The position of the oxygen and ketone groups allows for unique reactivity patterns and interactions with other molecules. This makes it a valuable scaffold in the design of new compounds with tailored properties .
Biological Activity
5-Oxaspiro[3.5]nonan-9-one is a compound characterized by its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 5-Oxaspiro[3.5]nonan-9-one is , with a molecular weight of approximately 142.20 g/mol. The spirocyclic nature of this compound allows for distinctive chemical reactivity and biological interactions that linear compounds may not exhibit.
The biological activity of 5-Oxaspiro[3.5]nonan-9-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The spiro structure facilitates binding to active sites or allosteric sites on enzymes and receptors, which can modulate their activity. This interaction often leads to:
- Enzyme Inhibition : Potential as an enzyme inhibitor or modulator, impacting metabolic pathways.
- Antiviral Activity : Preliminary studies suggest efficacy against viral infections by inhibiting viral replication mechanisms .
- Anticancer Properties : The compound's derivatives are being explored for their potential in cancer therapeutics due to their ability to interfere with cellular pathways involved in tumor growth and proliferation.
Antiviral Activity
A study highlighted the compound's potential in inhibiting HIV-1 replication by disrupting the transport of viral proteins within host cells. The presence of the spirocyclic structure was critical for this inhibition, indicating a unique mechanism that warrants further investigation .
Neuroprotective Effects
Research has also explored the neuroprotective effects of 5-Oxaspiro[3.5]nonan-9-one in neuronal cell cultures, revealing its capability to mitigate oxidative stress and promote neuronal survival under adverse conditions.
Comparative Analysis
To better understand the uniqueness of 5-Oxaspiro[3.5]nonan-9-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 6-Oxaspiro[3.5]nonan-9-one | C8H14O | Different position of the oxygen atom |
| 5-Oxaspiro[3.5]nonan-8-one | C8H14O | Variation in ketone positioning |
| 7-Oxaspiro[3.5]nonan-5-one | C8H14O | Distinct spirocyclic arrangement |
The differences in structural configuration significantly influence their biological activities and pharmacological profiles, emphasizing the importance of continued research into these compounds.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
